Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C29H30N4O7S2 and its molecular weight is 610.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial Agents
The synthesis and characterization of new quinazolines, including related compounds with potential antimicrobial activities, suggest a route for exploring the antimicrobial properties of similar structures like Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. These compounds have been screened against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Desai et al., 2007).
Heterocyclic Compound Synthesis
Research into thieno[2,3-c]pyridazine moiety-containing compounds highlights the versatility of these structures in synthesizing diverse heterocyclic compounds. Such research could provide a foundation for developing novel pharmaceuticals or materials with unique properties (Radwan, 2000).
Pharmacological Activity
Studies on phenothiazines, which share some structural similarities with thieno[3,4-d]pyridazine derivatives, have led to the synthesis of compounds with high pharmacological activity. This suggests potential avenues for the pharmacological exploration of this compound in seeking new therapeutic agents (Khutornenko et al., 2004).
Cycloaddition Reactions
The use of cyclopenta[c]pyridine derivatives in various cycloaddition reactions, as explored in synthetic chemistry, could hint at the utility of this compound in facilitating novel ring-closure reactions and the creation of new heterocyclic frameworks (Dotsenko et al., 2008).
Properties
IUPAC Name |
ethyl 5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O7S2/c1-4-40-29(36)25-23-17-41-27(24(23)28(35)33(31-25)21-9-5-19(6-10-21)18(2)3)30-26(34)20-7-11-22(12-8-20)42(37,38)32-13-15-39-16-14-32/h5-12,17-18H,4,13-16H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZAUZFRMLAPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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